N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the 4-bromo-2-methylphenyl and 4-(difluoromethoxy)phenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the triazole ring.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a triazole ring.
Compared to these compounds, N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substituents, which may confer different biological activities and chemical properties.
Properties
Molecular Formula |
C17H13BrF2N4O2 |
---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13BrF2N4O2/c1-10-8-11(18)2-7-14(10)22-16(25)15-21-9-24(23-15)12-3-5-13(6-4-12)26-17(19)20/h2-9,17H,1H3,(H,22,25) |
InChI Key |
QNYFWQOQPBLEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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